molecular formula C15H14ClNO7 B565827 5-Chloro-8-hydroxyquinoline Glucuronide CAS No. 65851-39-0

5-Chloro-8-hydroxyquinoline Glucuronide

Cat. No.: B565827
CAS No.: 65851-39-0
M. Wt: 355.727
InChI Key: PAGDKVCRDHCKOY-DKBOKBLXSA-N
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Description

5-Chloro-8-hydroxyquinoline Glucuronide is a chemical compound derived from 5-Chloro-8-hydroxyquinoline. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5-Chloro-8-hydroxyquinoline. This compound is of interest due to its potential biological activities and its role as a metabolite in drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydroxyquinoline Glucuronide typically involves the glucuronidation of 5-Chloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 5-Chloro-8-hydroxyquinoline. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced bioreactors. The chemical synthesis route can also be scaled up for industrial production, with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydroxyquinoline Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-8-hydroxyquinoline Glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydroxyquinoline Glucuronide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that may inhibit enzymatic activities. This compound may also interfere with cellular processes by modulating the activity of enzymes involved in glucuronidation and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-8-hydroxyquinoline Glucuronide
  • 8-Hydroxyquinoline Glucuronide
  • 5-Chloro-8-hydroxyquinoline

Uniqueness

5-Chloro-8-hydroxyquinoline Glucuronide is unique due to its specific glucuronide conjugation, which influences its solubility, stability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Biological Activity

5-Chloro-8-hydroxyquinoline glucuronide (5-Cl-8-HQG) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 5-Cl-8-HQG, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 5-position and a glucuronide moiety. The molecular formula is C14H12ClN1O7C_{14}H_{12ClN_{1}O_{7}} with a molecular weight of approximately 355.73 g/mol. Its structure enhances its solubility and bioavailability compared to its parent compound, 8-hydroxyquinoline.

Antimicrobial Activity

5-Cl-8-HQG exhibits broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it has significant inhibitory effects against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0625 mg/mL
Klebsiella pneumoniae0.125 mg/mL
Pseudomonas aeruginosa0.250 mg/mL

The mechanism of action involves the disruption of bacterial cell membrane integrity and inhibition of essential cellular processes, making it a promising candidate for treating antibiotic-resistant infections .

Anticancer Activity

Research indicates that 5-Cl-8-HQG possesses anticancer properties, particularly against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cells

In a study examining the effects of 5-Cl-8-HQG on MCF-7 breast cancer cells, it was found that:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM.
  • Mechanism : The compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in cell death.

Antiviral Activity

The antiviral potential of 5-Cl-8-HQG has been explored with respect to several viral pathogens. Notably, it has shown efficacy against the dengue virus and other RNA viruses.

Study Findings:

  • Dengue Virus Inhibition : In vitro studies revealed that 5-Cl-8-HQG significantly reduced viral replication with an IC50 value of 15 µM.
  • Mechanism : The compound appears to interfere with viral entry into host cells and disrupts viral RNA synthesis.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGDKVCRDHCKOY-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65851-39-0
Record name 5-Chloro-8-hydroxyquinoline beta-D-glucuronide
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